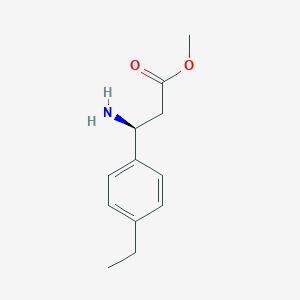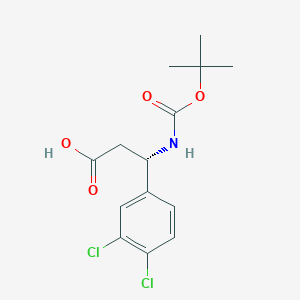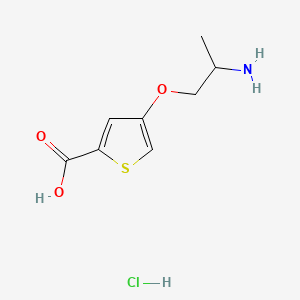
4-(2-Aminopropoxy)thiophene-2-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride is an organic compound that features a thiophene ring substituted with an aminopropoxy group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Aminopropoxy Group: The aminopropoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the aminopropoxy group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
Industrial production of 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the aminopropoxy group, making it less versatile in certain applications.
4-(2-hydroxypropoxy)thiophene-2-carboxylic acid: Similar structure but with a hydroxy group instead of an amino group.
2-aminothiophene-3-carboxylic acid: Different substitution pattern on the thiophene ring.
Uniqueness
4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride is unique due to the presence of both the aminopropoxy and carboxylic acid groups, which provide a combination of reactivity and functionality not found in similar compounds .
特性
分子式 |
C8H12ClNO3S |
|---|---|
分子量 |
237.70 g/mol |
IUPAC名 |
4-(2-aminopropoxy)thiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3S.ClH/c1-5(9)3-12-6-2-7(8(10)11)13-4-6;/h2,4-5H,3,9H2,1H3,(H,10,11);1H |
InChIキー |
ZASWGEIERZNMER-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CSC(=C1)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)

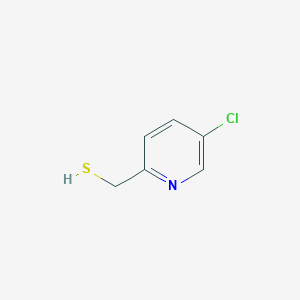
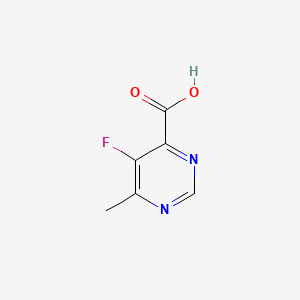
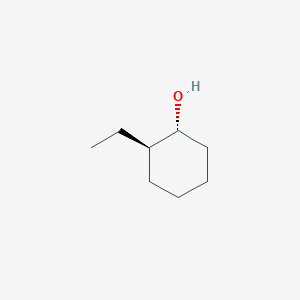

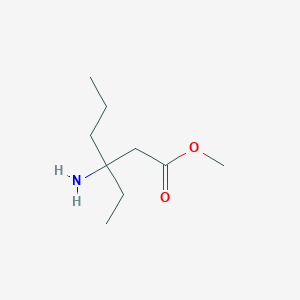
![4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13623547.png)
![Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate](/img/structure/B13623551.png)

![5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13623564.png)
